BAY-1895344
Overview
Description
BAY1895344, also known as elimusertib, is a potent and selective inhibitor of the ataxia telangiectasia and Rad3-related (ATR) kinase. ATR kinase plays a crucial role in the DNA damage response (DDR) by activating essential signaling pathways for DNA damage repair. BAY1895344 has shown significant antiproliferative activity in various human tumor cell lines and has been studied for its potential in cancer therapy .
Mechanism of Action
Target of Action
Elimusertib is a small-molecule inhibitor that primarily targets the Ataxia Telangiectasia and Rad3-related protein (ATR) . ATR is a serine/threonine protein kinase that plays a key role in DNA repair, cell cycle progression, and cell survival . It is upregulated in a variety of cancer cell types .
Mode of Action
Upon oral administration, Elimusertib selectively binds to and inhibits the activity of ATR . This prevents ATR-mediated signaling, thereby inhibiting DNA damage checkpoint activation . The disruption of DNA damage repair leads to the induction of apoptosis in ATR-overexpressing tumor cells .
Biochemical Pathways
The primary biochemical pathway affected by Elimusertib is the DNA Damage Response (DDR) pathway . ATR kinase is a critical component of the DDR machinery . By inhibiting ATR, Elimusertib disrupts the DDR, leading to an increase in DNA damage, replication stress, and ultimately cell death .
Pharmacokinetics
It is known that elimusertib is orally available , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body
Result of Action
The molecular and cellular effects of Elimusertib’s action include the disruption of DNA damage repair and the induction of apoptosis in ATR-overexpressing tumor cells . In preclinical studies, Elimusertib has demonstrated potent anti-tumor activity across various cancer types . It has been shown to reduce tumor growth in patient-derived xenograft models, with some achieving stable disease, partial, or total response .
Action Environment
It is worth noting that the effectiveness of elimusertib can be influenced by the genetic makeup of the tumor cells, particularly the presence of atr overexpression and specific molecular alterations
Preparation Methods
The synthesis of BAY1895344 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving naphthyridine derivatives . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
BAY1895344 undergoes various chemical reactions, primarily focusing on its interaction with ATR kinase. The compound inhibits ATR kinase activity by binding to its active site, thereby preventing the phosphorylation of downstream targets involved in DNA damage repair . Common reagents and conditions used in these reactions include hydroxyurea-induced H2AX phosphorylation assays to measure ATR inhibition . The major product formed from these reactions is the inhibition of ATR kinase activity, leading to increased DNA damage and cell death in tumor cells .
Scientific Research Applications
BAY1895344 has been extensively studied for its applications in cancer research. It has shown efficacy as a monotherapy and in combination with DNA damage-inducing chemotherapy or external beam radiotherapy (EBRT) in preclinical cancer models . The compound has demonstrated strong synergistic antitumor activity when combined with DDR inhibitors and immune checkpoint inhibitors . Additionally, BAY1895344 has been evaluated in clinical trials for its potential to treat advanced solid tumors with DDR defects .
Comparison with Similar Compounds
BAY1895344 is part of a class of ATR inhibitors that includes other compounds such as AZD6738 (ceralasertib) and berzosertib (M6620) . Compared to these similar compounds, BAY1895344 has shown favorable pharmacokinetic properties and promising efficacy in preclinical and clinical studies . Its unique combination of potency, selectivity, and oral bioavailability distinguishes it from other ATR inhibitors .
Properties
IUPAC Name |
(3R)-3-methyl-4-[4-(2-methylpyrazol-3-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridin-2-yl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O/c1-13-12-28-10-9-27(13)18-11-15(17-5-8-23-26(17)2)14-3-6-21-20(19(14)24-18)16-4-7-22-25-16/h3-8,11,13H,9-10,12H2,1-2H3,(H,22,25)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXRSCXGRPSTMW-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=NC3=C(C=CN=C3C4=CC=NN4)C(=C2)C5=CC=NN5C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COCCN1C2=NC3=C(C=CN=C3C4=CC=NN4)C(=C2)C5=CC=NN5C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1876467-74-1 | |
Record name | BAY-1895344 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1876467741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ELIMUSERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N13IK9LNH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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